

Application Notes and Protocols: Tas-121 Treatment in NCI-H1975 Xenograft Model

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Compound of Interest		
Compound Name:	Tas-121	
Cat. No.:	B15610205	Get Quote

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Introduction

Tas-121, also known as futibatinib, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been developed to target activating EGFR mutations as well as the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs. The NCI-H1975 human non-small cell lung carcinoma (NSCLC) cell line, which harbors both the L858R activating mutation and the T790M resistance mutation in the EGFR gene, serves as a critical preclinical model for evaluating the efficacy of next-generation EGFR inhibitors like **Tas-121**. These application notes provide a comprehensive overview of the treatment of NCI-H1975 xenograft models with **Tas-121**, including detailed experimental protocols, data presentation, and visualization of the relevant signaling pathways.

Data Presentation

In Vitro Efficacy of Tas-121 in NCI-H1975 Cells

Parameter	Value	Reference
Cell Line	NCI-H1975	
EGFR Mutations	L858R, T790M	
Tas-121 IC50 (Cell Growth)	30 nmol/L	



In Vivo Antitumor Efficacy of Tas-121 in NCI-H1975

Xenograft Model

Treatment Group	Dosing Schedule	Tumor Growth Inhibition (TGI)	Notes
Vehicle Control	Once Daily (p.o.)	-	-
Tas-121	< 12.5 mg/kg/day (p.o.)	ED50	Effective dose for 50% tumor growth inhibition.
Tas-121	50 mg/kg (p.o.)	Significant tumor regression	Dose-dependent activity observed.[1]
Tas-121	100 mg/kg (p.o.)	Potent tumor regression	Dose-dependent activity observed.[1]

Note: Detailed time-course data on tumor volume for specific dosing regimens is not publicly available in tabular format. The provided information is based on reported dose-dependent antitumor activity and tumor regression at the specified doses.

Pharmacodynamic Effects of Tas-121 in NCI-H1975

Xenografts

Target Protein	Tas-121 Effect	Time Point of Analysis
p-EGFR	Dose-dependent inhibition	1 hour post-administration
p-ERK1/2	Suppression	1 hour post-administration
p-AKT	Decreased phosphorylation	1 hour post-administration

Note: Quantitative densitometry data from Western blots is not publicly available. The table reflects the observed qualitative effects.

Experimental Protocols NCI-H1975 Cell Culture



- Cell Line: NCI-H1975 (ATCC® CRL-5908™).
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

NCI-H1975 Xenograft Model Development

- Animal Model: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
- Cell Preparation: Harvest NCI-H1975 cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
- Cell Implantation: Subcutaneously inject 1 x 10^6 NCI-H1975 cells in a total volume of 100-200 μ L into the right flank of each mouse.
- Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Treatment Initiation: Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.

Tas-121 Treatment of NCI-H1975 Xenografts

- Drug Formulation: Prepare Tas-121 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
- Dosing: Administer Tas-121 orally (p.o.) once daily at the desired concentrations (e.g., 12.5, 50, 100 mg/kg). The vehicle is administered to the control group.
- Monitoring: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or as per the study design.

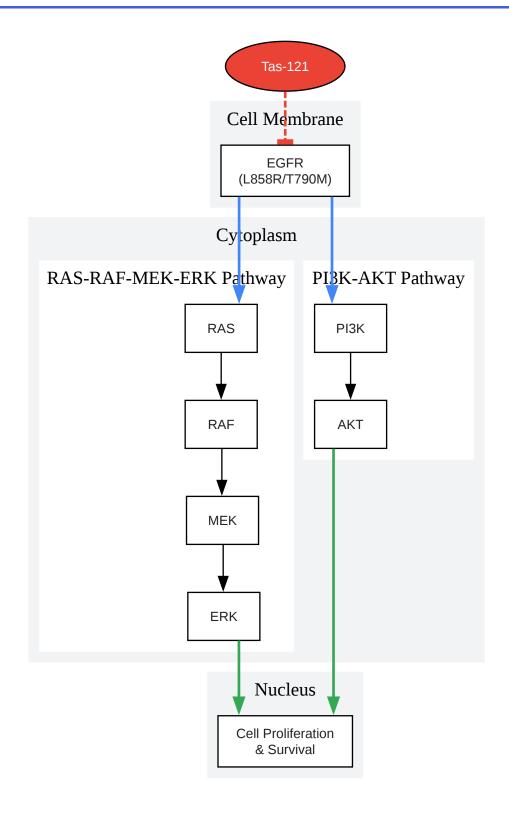


Pharmacodynamic Analysis (Western Blot)

- Sample Collection: Euthanize mice at a specified time point after the final dose of Tas-121
 (e.g., 1 hour for peak effect).
- Tumor Extraction: Excise tumors, wash with cold PBS, and snap-freeze in liquid nitrogen or process immediately.
- Protein Extraction:
 - Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes.
 - Centrifuge at 14,000 x g for 20 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
- · Western Blotting:
 - Denature 20-40 μg of protein per sample by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

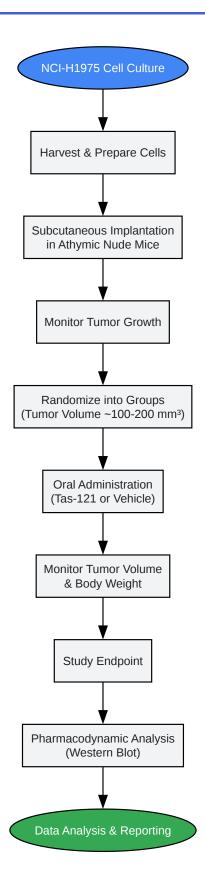




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Caption: EGFR signaling pathway and the inhibitory action of **Tas-121**.





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Caption: Experimental workflow for **Tas-121** treatment in an NCI-H1975 xenograft model.



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References

- 1. researchgate.net [researchgate.net]
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